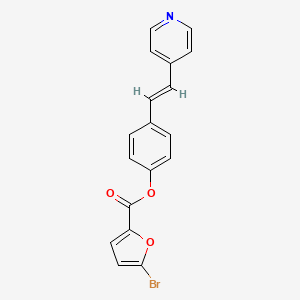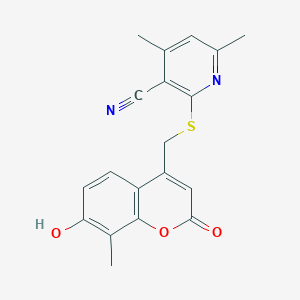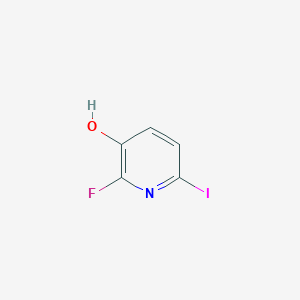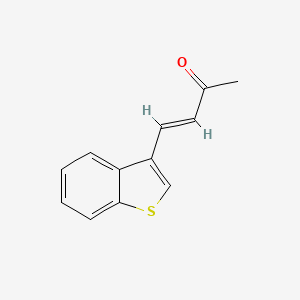
3-Acetylphenyl 4-bromobenzene-1-sulfonate
概要
説明
3-Acetylphenyl 4-bromobenzene-1-sulfonate is an organic compound with the molecular formula C14H11BrO4S It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a bromobenzene sulfonate moiety
作用機序
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the use of organoboron reagents and a palladium catalyst .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially be involved in the formation of carbon-carbon bonds, thereby affecting various biochemical pathways .
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 3-Acetylphenyl 4-bromobenzene-1-sulfonate can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which this compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化学分析
Biochemical Properties
3-Acetylphenyl 4-bromobenzene-1-sulfonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile. It interacts with enzymes such as cytochrome P-450, which is involved in its metabolic activation . The nature of these interactions often involves the formation of reactive intermediates, which can further react with other biomolecules, leading to various biochemical outcomes.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cytotoxicity in hepatocytes by forming reactive metabolites that deplete glutathione levels . This depletion can lead to increased oxidative stress and cell damage, highlighting the compound’s impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the formation of reactive intermediates via metabolic activation by cytochrome P-450 . These intermediates can bind to cellular proteins, leading to enzyme inhibition or activation. Additionally, the compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term impact on cellular function. Studies have shown that the compound can undergo degradation, leading to the formation of various by-products . These by-products can have different effects on cells, and their accumulation over time can influence the overall outcome of experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. For example, high doses of the compound have been associated with liver damage in animal studies . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P-450 enzymes . The compound undergoes metabolic activation to form reactive intermediates, which can further react with other cellular components. These metabolic pathways play a critical role in determining the compound’s overall biochemical effects and its potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can affect its overall activity and function, with certain tissues showing higher accumulation levels.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetylphenyl 4-bromobenzene-1-sulfonate typically involves the sulfonation of 4-bromobenzene followed by the acetylation of the resulting sulfonate. The reaction conditions often include the use of sulfur trioxide (SO3) in the presence of a strong acid such as sulfuric acid (H2SO4) for the sulfonation step. The acetylation step can be achieved using acetic anhydride (CH3CO)2O in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 3-Acetylphenyl 4-bromobenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Electrophilic Aromatic Substitution: The acetyl and sulfonate groups can direct electrophiles to specific positions on the aromatic ring.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.
Oxidation and Reduction: Potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction.
Major Products:
Nucleophilic Substitution: Phenol derivatives or amine derivatives.
Electrophilic Aromatic Substitution: Nitro or sulfonyl derivatives.
Oxidation and Reduction: Carboxylic acids or alcohols.
科学的研究の応用
3-Acetylphenyl 4-bromobenzene-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
3-Acetylphenyl 4-chlorobenzene-1-sulfonate: Similar structure but with a chlorine atom instead of bromine.
3-Acetylphenyl 4-fluorobenzene-1-sulfonate: Similar structure but with a fluorine atom instead of bromine.
3-Acetylphenyl 4-iodobenzene-1-sulfonate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 3-Acetylphenyl 4-bromobenzene-1-sulfonate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs
特性
IUPAC Name |
(3-acetylphenyl) 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO4S/c1-10(16)11-3-2-4-13(9-11)19-20(17,18)14-7-5-12(15)6-8-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYKIFXMONGEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B3198342.png)


![2-{[(2-Methoxyethyl)carbamoyl]amino}-2-oxoethyl 2,3,4,5,6-pentamethylbenzoate](/img/structure/B3198368.png)







